

Application Notes and Protocols for RH 237 in Cardiac Optical Mapping Experiments

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Compound of Interest

Compound Name: RH 237

Cat. No.: B1237115

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Audience: Researchers, scientists, and drug development professionals.

Introduction to RH 237 in Cardiac Optical Mapping

RH 237 is a fast-response, potentiometric styryl dye widely utilized in cardiac optical mapping to measure changes in transmembrane potential.[1][2] Its lipophilic nature allows it to stain the cell membrane of cardiomyocytes, where its fluorescence intensity changes linearly with the membrane voltage. This property enables high-resolution spatial and temporal mapping of cardiac action potentials, providing critical insights into the electrophysiological properties of the heart in both physiological and pathophysiological conditions.[3][4]

One of the key advantages of **RH 237** is its spectral compatibility with calcium-sensitive indicators, such as Rhod-2 AM, for simultaneous dual optical mapping of both voltage and intracellular calcium transients.[3][5][6][7] This dual-mapping capability is invaluable for studying excitation-contraction coupling, arrhythmia mechanisms, and the effects of pharmacological agents on cardiac electrophysiology.[3][5]

Properties and Mechanism of Action

RH 237 is a lipophilic cationic dye that embeds itself in the plasma membrane of cells.[8] The dye's fluorescence is sensitive to the surrounding electric field. During membrane depolarization, the fluorescence emission of **RH 237** decreases, providing a direct optical readout of the action potential.[9] This response is rapid, allowing for the faithful recording of fast cardiac action potentials.[4]

Mechanism of Voltage Sensing: The change in fluorescence of **RH 237** in response to membrane potential alterations is attributed to an electrochromic shift. The electric field across the membrane influences the electronic state of the dye molecule, leading to a change in its fluorescence quantum yield and emission spectrum.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **RH 237** relevant to cardiac optical mapping experiments.

Parameter	Value	Notes	Source(s)
Chemical Name	N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt	[10][11]	
Molecular Weight	496.7 g/mol	[2][11]	
Excitation Maximum (in Methanol/Ethanol)	~528-532 nm	In cell membranes, the excitation peak is typically blue-shifted by approximately 20 nm.	[1][2][8]
Emission Maximum (in Methanol/Ethanol)	~777-782 nm	In cell membranes, the emission peak is typically blue-shifted by approximately 80 nm.	[1][2][8]
Typical Excitation Wavelength	520 ± 5 nm to 540 nm	For dual mapping with Rhod-2, a single excitation source around 530-540 nm is often used.	[7][12][13]
Typical Emission Filter	> 610 nm, often a long-pass filter >700 nm	To separate from calcium indicator emission. For example, 610-750 nm or a 710 nm long-pass filter.	[6][9][12]
Stock Solution Concentration	1 - 1.25 mg/mL in DMSO	Aliquots are typically stored at -20°C to avoid repeated freeze-thaw cycles.	[12][14]

Working Concentration	1-5 μ M	The optimal concentration should be determined experimentally for each preparation. [1]
Signal-to-Noise Ratio (SNR)	39 - 58	Varies with experimental setup (e.g., camera, exposure time). Can be improved with longer exposure times. [6]
Fluorescence Change ($\Delta F/F$)	~3-20% per 100 mV	The fractional change in fluorescence signal. [4] [5]
Phototoxicity and Bleaching	Moderate	RH 237 can exhibit photobleaching and washout over time, requiring re-staining during long experiments. [5] [9] Multiple measurements can lead to a decrease in the fractional fluorescence change. [4]

Experimental Protocols

The following protocols provide a detailed methodology for using **RH 237** in cardiac optical mapping of Langendorff-perfused hearts.

Stock Solution Preparation

- Prepare a stock solution of **RH 237** at a concentration of 1.25 mg/mL in high-quality, anhydrous dimethyl sulfoxide (DMSO).[\[14\]](#)
- To avoid repeated freeze-thaw cycles, create single-use aliquots of 30 µL and store them at -20°C, protected from light.[\[14\]](#)

Heart Preparation and Langendorff Perfusion

- Euthanize the animal model (e.g., mouse, rat, rabbit) in accordance with approved institutional animal care and use committee (IACUC) protocols.[\[12\]](#)
- Rapidly excise the heart and place it in ice-cold Tyrode's solution.[\[12\]](#)
- Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Tyrode's solution.[\[12\]](#) The composition of the Tyrode's solution can be found in various publications.[\[12\]](#)[\[14\]](#)
- Allow the heart to equilibrate for a period of 10-20 minutes until a stable rhythm is achieved.

Dye Loading Protocol

- For Voltage Mapping Only:
 - Prepare a 1 mL loading solution by diluting 30 µL of the **RH 237** stock solution in 970 µL of Tyrode's solution.[\[13\]](#)
 - Slowly inject the loading solution into the perfusion line over 3-7 minutes.[\[13\]](#)[\[14\]](#)
 - Follow with a washout period of 5-10 minutes with standard Tyrode's solution to remove excess dye.[\[13\]](#)
- For Dual Voltage and Calcium Mapping (with Rhod-2 AM):
 - First, prepare the Rhod-2 AM loading solution. A common protocol involves mixing 30 µL of a 1 mg/mL Rhod-2 AM stock solution with 30 µL of Pluronic F-127 (20% solution in DMSO) and then diluting this mixture in 940 µL of Tyrode's solution.[\[13\]](#)

- Inject the Rhod-2 AM solution over 5-10 minutes and allow for a stabilization period of 10 minutes.[\[6\]](#)[\[14\]](#)
- Subsequently, inject the **RH 237** loading solution as described above.[\[6\]](#)
- A final washout period of 5 minutes is recommended.[\[13\]](#)

Excitation-Contraction Uncoupling

To minimize motion artifacts during optical recording, an excitation-contraction uncoupler such as blebbistatin is often used.[\[15\]](#)

- Prepare a stock solution of blebbistatin in DMSO.
- Add blebbistatin to the perfusate at a final concentration of 10-15 μM .[\[9\]](#)[\[15\]](#)
- Allow 30-60 minutes for the heart to become quiescent.[\[9\]](#) Note that some protocols may omit the use of uncoupling agents.[\[12\]](#)

Optical Mapping Setup and Data Acquisition

- Position the heart in a custom-built imaging chamber to reduce movement.[\[12\]](#)
- Illuminate the epicardial surface of the heart with an appropriate excitation light source (e.g., a high-power LED or a laser) passed through an excitation filter (e.g., $530 \pm 30 \text{ nm}$).[\[12\]](#)
- The emitted fluorescence is collected by a high-speed, high-resolution camera (e.g., sCMOS or CMOS).[\[6\]](#)[\[12\]](#)
- For dual mapping, a dichroic mirror (e.g., 600 nm or 630 nm) is used to split the emission light into two paths.[\[12\]](#)[\[13\]](#)
- The shorter wavelength light, corresponding to the calcium signal (Rhod-2), is passed through a bandpass filter (e.g., 570-595 nm or $590 \pm 33 \text{ nm}$).[\[12\]](#)[\[13\]](#)
- The longer wavelength light, corresponding to the voltage signal (**RH 237**), is passed through a long-pass or bandpass filter (e.g., 610-750 nm or $690 \pm 50 \text{ nm}$).[\[12\]](#)[\[13\]](#)

- Record the optical signals at a high frame rate (e.g., 1-2 kHz) to capture the rapid dynamics of the action potential and calcium transient.[\[12\]](#)

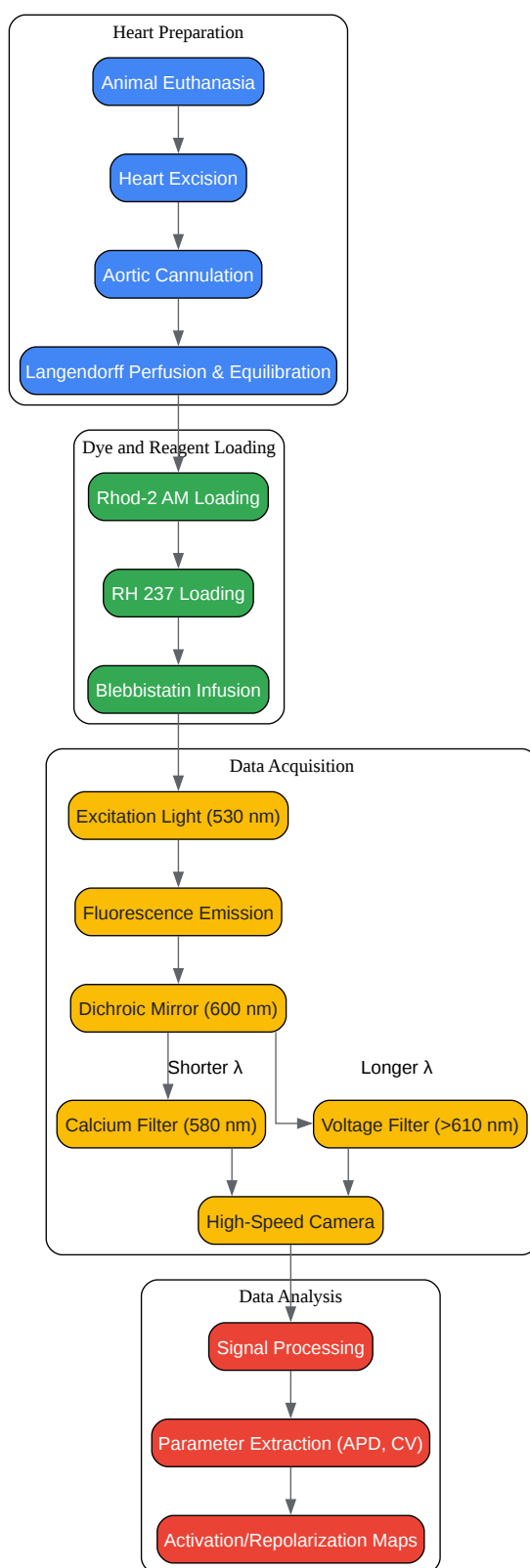
Data Analysis

The acquired optical mapping data can be analyzed using various software packages, including custom-written programs in MATLAB or Python.[\[16\]](#)[\[17\]](#) Key parameters that can be extracted from the **RH 237** signal include:

- Action Potential Duration (APD) at different repolarization levels (e.g., APD30, APD80).[\[16\]](#)
- Conduction Velocity (CV).[\[17\]](#)
- Activation and repolarization maps.
- Alternans analysis.[\[16\]](#)

Visualizations

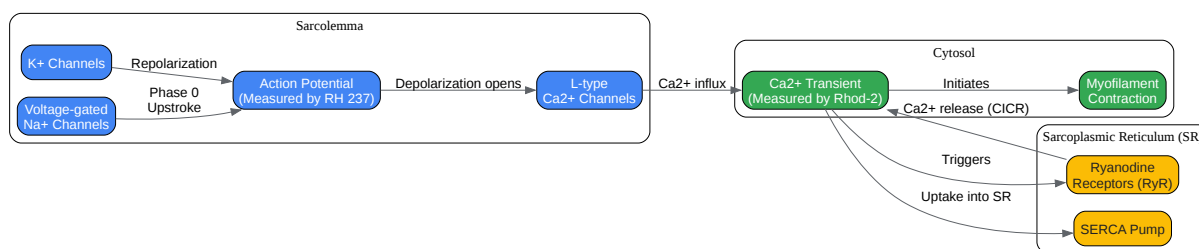
Experimental Workflow for Dual Optical Mapping



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Caption: Workflow for dual optical mapping of voltage and calcium.

Cardiac Action Potential and Calcium-Induced Calcium Release



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Caption: Cardiac excitation-contraction coupling pathway.

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